Ethyl 2-(2-((4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thio)acetamido)benzoate
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Overview
Description
ETHYL 2-{2-[(4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE is a complex organic compound that features a quinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{2-[(4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE typically involves multiple steps:
Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors to form the hexahydroquinazoline structure.
Thioether Formation:
Amidation: The acetylation of the amine group is performed to introduce the acetamido functionality.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline core, potentially converting the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amide functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives of the quinazoline core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 2-{2-[(4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of ETHYL 2-{2-[(4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in binding to metal ions or other cofactors, enhancing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-{2-[(4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE: shares similarities with other quinazoline derivatives such as:
Uniqueness
The uniqueness of ETHYL 2-{2-[(4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE lies in its combined features of a quinazoline core, a sulfanyl group, and an acetamido functionality, which together contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H21N3O4S |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
ethyl 2-[[2-[(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C19H21N3O4S/c1-2-26-18(25)13-8-4-6-10-15(13)20-16(23)11-27-19-21-14-9-5-3-7-12(14)17(24)22-19/h4,6,8,10H,2-3,5,7,9,11H2,1H3,(H,20,23)(H,21,22,24) |
InChI Key |
YVVCFJYIWORMBA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(CCCC3)C(=O)N2 |
Origin of Product |
United States |
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